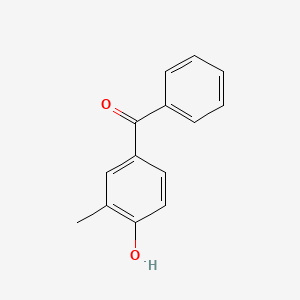

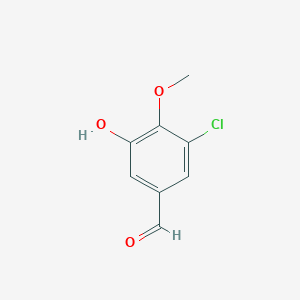

5-methoxy-N,N,2-trimethylaniline

Vue d'ensemble

Description

5-Methoxy-N,N,2-trimethylaniline is a chemical compound with the molecular formula C10H15NO . It is used in research and has a molecular weight of 165.23 g/mol .

Molecular Structure Analysis

The molecular structure of 5-Methoxy-N,N,2-trimethylaniline consists of a benzene ring substituted with a methoxy group (OCH3) and a trimethylamine group (N(CH3)2). The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

5-Methoxy-N,N,2-trimethylaniline has a number of physicochemical properties. It has a molecular weight of 165.23 g/mol . Other properties such as melting point, boiling point, solubility, and others are not provided in the search results.Applications De Recherche Scientifique

Fluorescent Zinc Sensors

One notable application of methoxy-substituted derivatives related to 5-methoxy-N,N,2-trimethylaniline is in the development of fluorescent zinc sensors. The introduction of methoxy substituents enhances fluorescence intensity significantly, making these derivatives effective in detecting zinc ions in cells through fluorescence microscopy. This advancement has implications for biological and medical research, where zinc ion detection plays a critical role in understanding cellular processes and disease mechanisms (Mikata et al., 2006).

X-ray Diffraction and DFT Studies

Another research application involves the use of 5-methoxy-N,N,2-trimethylaniline derivatives in studying molecular structures through X-ray diffraction. This approach provides detailed insights into the molecular conformations and intermolecular interactions, essential for understanding the chemical and physical properties of new materials and compounds. Such studies can inform the design and synthesis of novel materials with specific functionalities (Marques et al., 2008).

Antioxidant Activity and Cytoprotective Potency

In the field of pharmacology and toxicology, derivatives of 5-methoxy-N,N,2-trimethylaniline have been explored for their antioxidant activity and cytoprotective effects. These compounds have shown promise in protecting cells from oxidative stress, a key factor in many diseases, including neurodegenerative disorders. The systematic modulation of the molecule's structure has led to the identification of derivatives with significant antioxidant and cytoprotective potency, opening avenues for developing new therapeutic agents (Spadoni et al., 2006).

Psychoactive Substance Metabolism and Pharmacokinetics

Although the initial request excluded information related to drug use and side effects, it is worth noting that the scientific interest in 5-methoxy-N,N,2-trimethylaniline also extends to its metabolism and pharmacokinetics in the context of psychoactive substances. This research is crucial for understanding the safety profiles, mechanisms of action, and potential therapeutic applications of these compounds (Shen et al., 2009).

Propriétés

IUPAC Name |

5-methoxy-N,N,2-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-6-9(12-4)7-10(8)11(2)3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHTXLPNCFCYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-N,N,2-trimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.